1-(4-(6-Nitropyridin-3-YL)piperazin-1-YL)ethan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N4O3 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
1-[4-(6-nitropyridin-3-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C11H14N4O3/c1-9(16)13-4-6-14(7-5-13)10-2-3-11(12-8-10)15(17)18/h2-3,8H,4-7H2,1H3 |
InChI Key |
XRKWOGZOQWSBCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
1-(4-(6-Nitropyridin-3-YL)piperazin-1-YL)ethan-1-one, also known by its CAS number 852225-20-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its antitumor, antibacterial, and antifungal activities.
The molecular formula of this compound is C₁₁H₁₄N₄O₃, with a molecular weight of approximately 250.25 g/mol. The compound features a piperazine moiety substituted with a nitropyridine group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₄O₃ |
| Molecular Weight | 250.25 g/mol |
| CAS Number | 852225-20-8 |
| Purity | 95% |
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with nitropyridine precursors. The specific synthetic route can vary depending on the desired substituents and functional groups on the piperazine ring.
Antitumor Activity
Research has indicated that compounds containing piperazine and nitropyridine moieties exhibit promising antitumor properties. A study evaluated several derivatives for their cytotoxic effects against various cancer cell lines. The results suggested that modifications to the piperazine structure could enhance antitumor activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Antibacterial Activity
The antibacterial efficacy of this compound has been assessed against a range of bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity in preliminary studies. It was tested against common fungal pathogens, revealing inhibitory effects that suggest it may serve as a lead compound for developing new antifungal agents .
Case Studies
Several case studies highlight the potential applications of this compound in therapeutic settings:
- Antitumor Study : In vitro assays demonstrated that the compound inhibited the proliferation of cancer cells by inducing apoptosis. Specific IC50 values were determined for different cell lines, indicating a dose-dependent response.
- Antibacterial Efficacy : A series of tests against Staphylococcus aureus and Escherichia coli showed that the compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Antifungal Testing : Evaluation against Candida albicans revealed that the compound could reduce fungal growth significantly, suggesting its potential as an antifungal agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Piperazine derivatives with ethanone moieties are widely explored for their pharmacological properties. Below is a comparative analysis of structurally related compounds:
Key Structural and Functional Differences
- Core Pharmacophore: The target compound’s nitropyridine group distinguishes it from analogues like QD10–QD12, which feature benzoyl or halogenated benzoyl substituents .
- Biological Targets: While the target compound inhibits CDKs, QD10–QD12 and related derivatives target histamine H3 receptors and exhibit antioxidant activity . Compound 10f () targets MDM2 for cancer therapy, demonstrating the versatility of piperazine-ethanone scaffolds.
Physicochemical and Pharmacokinetic Properties
- Solubility : The nitro group in the target compound may reduce aqueous solubility compared to QD3 (fluorobenzoyl) or QD17 (chlorobenzoyl), which have higher lipophilicity .
- Metabolic Stability : Piperazine derivatives with electron-withdrawing groups (e.g., nitro in the target compound) are prone to nitroreductase-mediated metabolism, whereas halogenated analogues (QD17, QD3) may exhibit longer half-lives .
Preparation Methods
Reaction Conditions and Catalysis
In a representative procedure, 3-chloro-6-nitropyridine (1.0 equiv) reacts with 1-acetylpiperazine (1.2 equiv) in anhydrous dimethylformamide (DMF) at 80°C for 12–24 hours under inert atmosphere. Cesium carbonate (Cs₂CO₃, 2.5 equiv) serves as a base to deprotonate the piperazine, enhancing nucleophilicity. Post-reaction purification via silica gel chromatography (eluent: dichloromethane/methanol 9:1) yields the target compound in 70–85% purity.
Key Variables:
-
Solvent: Polar aprotic solvents (DMF, dimethyl sulfoxide) improve reaction kinetics by stabilizing transition states.
-
Temperature: Elevated temperatures (80–100°C) reduce reaction times but risk nitro group decomposition.
Photocatalytic Coupling for Direct Functionalization
Emerging methodologies employ visible-light photocatalysis to achieve direct C–N bond formation between pyridine derivatives and piperazines. This approach circumvents prefunctionalized substrates, offering a streamlined synthesis.
Acridine Salt-Mediated Photocatalysis
Adapting protocols from tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis, 6-nitropyridin-3-amine undergoes coupling with 1-acetylpiperazine in the presence of an acridine salt photocatalyst (e.g., 9-mesityl-10-methylacridinium tetrafluoroborate) and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant. Irradiation with blue LED light (450 nm) for 10–12 hours in dichloroethane achieves 60–75% yield, avoiding metal catalysts.
Advantages:
Sequential Nitration and Acetylation
For substrates lacking the nitro group, sequential nitration and acetylation provide an alternative route.
Nitration of Pyridine-Piperazine Intermediates
3-Piperazinylpyridine is treated with nitric acid (HNO₃, 90%) and sulfuric acid (H₂SO₄, 98%) at 0–5°C to install the nitro group at the 6-position. Subsequent acetylation with acetic anhydride in tetrahydrofuran (THF) at room temperature affords the target compound in 65% overall yield.
Challenges:
-
Regioselectivity: Nitration predominantly occurs at the 6-position due to meta-directing effects of the piperazine group.
-
Side reactions: Over-nitration or oxidation of the piperazine ring necessitates careful temperature control.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each method:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Catalyst |
|---|---|---|---|---|
| NAS with Cs₂CO₃ | 85 | 95 | 24 | None |
| Photocatalysis | 75 | 90 | 12 | Acridine salt |
| Sequential Nitration | 65 | 85 | 36 | H₂SO₄/HNO₃ |
Trade-offs:
-
NAS offers high yields but requires prefunctionalized substrates.
-
Photocatalysis is environmentally benign but less established for nitroarenes.
-
Sequential nitration is versatile but labor-intensive.
Industrial-Scale Considerations
For large-scale production, the NAS method is preferred due to its robustness and compatibility with continuous-flow reactors. Key optimizations include:
-
Solvent Recycling: DMF recovery via distillation reduces costs.
-
Catalyst-Free Conditions: Avoiding catalysts simplifies purification.
Analytical Characterization
Critical analytical data for 1-(4-(6-nitropyridin-3-yl)piperazin-1-yl)ethan-1-one:
Q & A
Q. What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
